Cas no 3449-48-7 (6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one)

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one structure
3449-48-7 structure
Productnaam:6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS-nummer:3449-48-7
MF:C13H13NO
MW:199.248423337936
MDL:MFCD00220361
CID:839452
PubChem ID:607984

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
    • 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-6-methyl-
    • 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one
    • 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one(SALTDATA: FREE)
    • Carbazol-1(2H)-one, 3,4-dihydro-6-methyl-
    • ITWUGZSJDMBOPH-UHFFFAOYSA-N
    • 6-methyl-2,3,4,9-tetrahydro-4aH-carbazol-1-one
    • Cambridge id 5175307
    • MLS000554948
    • ARONIS24243
    • HMS2329K12
    • STK325012
    • 0986AE
    • SBB009878
    • BBL012243
    • ST060182
    • SMR000147065
    • 3
    • SCHEMBL4031072
    • CHEMBL1391599
    • Z57395674
    • SR-01000395611-1
    • SR-01000395611
    • 6-methyl-1,2,3,4-tetrahydro-carbazol-1-one
    • 6-methyl-3,4-dihydro-2H-carbazol-1(9H)-one
    • F0266-0136
    • CS-0061344
    • 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one
    • DTXCID30296979
    • SY083924
    • AE-641/01664012
    • AS-10069
    • AKOS000264782
    • EN300-31790
    • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one #
    • W17180
    • ALBB-009247
    • 3449-48-7
    • DTXSID80345906
    • MFCD00220361
    • 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one
    • GI-555584
    • MDL: MFCD00220361
    • Inchi: 1S/C13H13NO/c1-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
    • InChI-sleutel: ITWUGZSJDMBOPH-UHFFFAOYSA-N
    • LACHT: O=C1C([H])([H])C([H])([H])C([H])([H])C2C3C([H])=C(C([H])([H])[H])C([H])=C([H])C=3N([H])C=21

Berekende eigenschappen

  • Exacte massa: 199.09979
  • Monoisotopische massa: 199.1
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 0
  • Complexiteit: 276
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 32.9
  • XLogP3: 2.8

Experimentele eigenschappen

  • Dichtheid: 1.233
  • Kookpunt: 396.7°C at 760 mmHg
  • Vlampunt: 200.5°C
  • Brekindex: 1.669
  • PSA: 32.86
  • LogboekP: 2.99530

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-0061344-1g
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7 99.67%
1g
$71.0 2022-04-27
Enamine
EN300-31790-5.0g
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7 95.0%
5.0g
$153.0 2025-03-21
abcr
AB265942-1 g
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one; .
3449-48-7
1 g
€135.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M43620-1g
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7 95%
1g
¥182.0 2024-07-19
TRC
M342713-250mg
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7
250mg
$ 365.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-291396-100 mg
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one,
3449-48-7
100MG
¥1,504.00 2023-07-11
Enamine
EN300-31790-2.5g
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7 95.0%
2.5g
$79.0 2025-03-21
Enamine
EN300-31790-10.0g
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7 95.0%
10.0g
$303.0 2025-03-21
TRC
M342713-50mg
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7
50mg
$ 95.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M43620-250mg
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
3449-48-7
250mg
¥106.0 2021-09-04

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:3449-48-7)6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
A946291
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):156.0